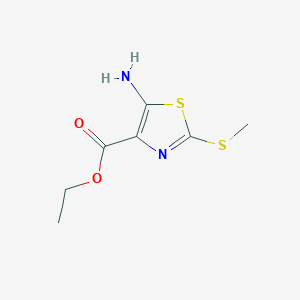
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate, also known as AMT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AMT is a thiazole derivative that has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate exerts its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate also inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate has been shown to reduce inflammation and pain in animal models of acute and chronic inflammation. It has also been found to exhibit antimicrobial activity against various bacterial strains. Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its limited stability in acidic and basic conditions may pose a challenge for some experiments.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate. One potential area of research is the development of Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate. Additionally, the synthesis of Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate derivatives with improved pharmacological properties is an area of interest for future research.
Synthesemethoden
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate can be synthesized using different methods, including the reaction of 2-methylthio-1,3-thiazole-4-carboxylic acid with ethyl chloroformate and ammonia. The reaction yields Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate as a white crystalline solid with a melting point of 174-176°C.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antimicrobial properties. Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate has also been investigated for its anticancer activity against various cancer cell lines.
Eigenschaften
CAS-Nummer |
52868-70-9 |
|---|---|
Produktname |
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate |
Molekularformel |
C7H10N2O2S2 |
Molekulargewicht |
218.3 g/mol |
IUPAC-Name |
ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O2S2/c1-3-11-6(10)4-5(8)13-7(9-4)12-2/h3,8H2,1-2H3 |
InChI-Schlüssel |
ZJXFQQXJWBFONT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=N1)SC)N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=N1)SC)N |
Andere CAS-Nummern |
52868-70-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



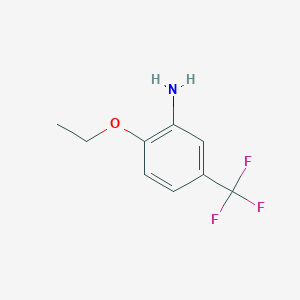
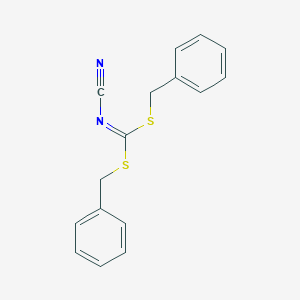
![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)

![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)
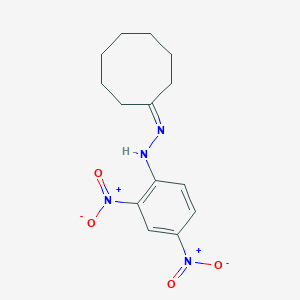
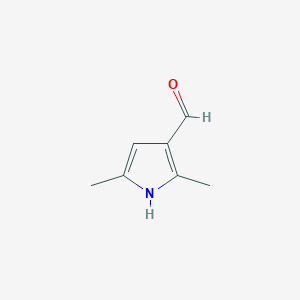
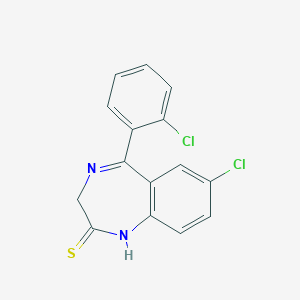
![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)
![2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B188886.png)
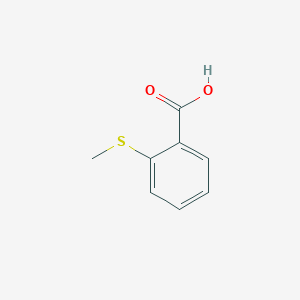
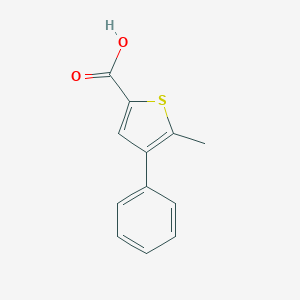
![(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol](/img/structure/B188891.png)
